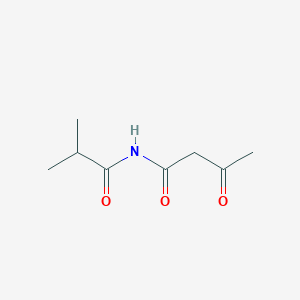
N-(2-Methylpropanoyl)-3-oxobutanamide
Description
N-Aryl-3-oxobutanamides are a class of organic compounds characterized by a β-ketoamide backbone with an aryl group attached to the nitrogen atom. These compounds are pivotal in organic synthesis, serving as intermediates for heterocyclic compounds (e.g., pyrimidines, isoxazolopyridines) , pigment production , and bioactive molecule development . Their reactivity is influenced by the electronic and steric effects of substituents on the aryl group.
Properties
CAS No. |
38367-30-5 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
N-(2-methylpropanoyl)-3-oxobutanamide |
InChI |
InChI=1S/C8H13NO3/c1-5(2)8(12)9-7(11)4-6(3)10/h5H,4H2,1-3H3,(H,9,11,12) |
InChI Key |
JADSNUSFUQOSQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(=O)CC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key derivatives and their properties are summarized below:
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and trifluoromethyl (CF₃) groups enhance electrophilicity, favoring coupling reactions in pigment synthesis .
- Electron-Donating Groups (EDGs) : Methoxy (OCH₃) and methyl (CH₃) groups stabilize intermediates in heterocyclization reactions, directing product selectivity .
- Halogen Substituents : Chlorine (Cl) increases lipophilicity, improving membrane permeability in bioactive compounds .
Key Research Findings
- Synthetic Efficiency : Microwave-assisted synthesis of N-(2,4-bis(trifluoromethyl)phenyl)-3-oxobutanamide derivatives achieves high yields (85–92%) without purification, enabling scalable production .
- Structural Validation : X-ray crystallography confirms the planar β-ketoamide moiety in N-(4-Ethoxyphenyl)-3-oxobutanamide, critical for its role as a metabolic intermediate .
- Biological Potential: N-(4-Nitrophenyl)-3-oxobutanamide derivatives show antioxidant activity, with IC₅₀ values comparable to ascorbic acid in DPPH assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


